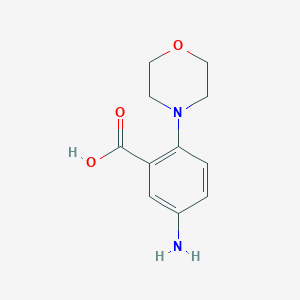

5-Amino-2-morpholinobenzenecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-amino-2-morpholinobenzenecarboxylic acid, often involves multistep synthetic routes that leverage the chemistry of amino acids and other nitrogen-containing compounds. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process that includes reductive amination and intramolecular acetalization (Sladojevich et al., 2007). Another study presented a diastereoselective synthesis of trans-2,5-disubstituted morpholines from amino acids via iodine-mediated cyclization, demonstrating the versatility of amino acids in synthesizing complex morpholine structures (Bera & Panda, 2012).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often analyzed using techniques such as HPLC, NMR spectroscopy, and X-ray crystallography. These analyses can confirm the optical purity of the compounds and provide insights into their conformational dynamics. For instance, the optical purity of enantiomers of morpholine-3-carboxylic acid was confirmed via HPLC analysis of amide derivatives (Sladojevich et al., 2007).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including cyclocondensation, aminolysis, and ring-opening polymerization, which are crucial for their functionalization and application in polymer synthesis. For example, alkyl-substituted morpholine-2,5-dione monomers, synthesized from natural amino acids, undergo TBD-catalyzed ring-opening polymerization, highlighting the potential of morpholine derivatives in materials science (Dirauf et al., 2018).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, crystallinity, and thermal stability, are essential for their practical applications. These properties can be influenced by the presence of functional groups and the molecular structure of the compound. The study on solvates of morpholine derivatives provided insights into how guest molecules can influence the host's molecular conformation, affecting the physical properties (Mazur et al., 2003).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, such as reactivity, stability, and the ability to undergo specific reactions, are crucial for their use in synthetic chemistry and materials science. The efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction highlights the chemical versatility and reactivity of morpholine-based compounds (Kim et al., 2001).

Scientific Research Applications

Synthesis of Optically Active Compounds

5-Amino-2-morpholinobenzenecarboxylic acid has been used in the synthesis of optically active compounds. For example, it is involved in the preparation of optically active 2,5-morpholinediones, which are precursors for poly(depsipeptides) and copolymers containing depsipeptide repeating units. This process typically involves multiple steps, including condensation, esterification, and cyclization, highlighting its versatility in organic synthesis (Joerres, Keul, & Höcker, 1998).

Novel Morpholine Derivatives

The compound also plays a role in the synthesis of novel morpholine derivatives. A study reported the one-pot synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides (Kim et al., 2001). This approach demonstrates the compound's potential in creating diverse chemical structures.

Involvement in Diels-Alder Reactions

5-Amino-2-morpholinobenzenecarboxylic acid has been involved in Diels-Alder reactions. The compound undergoes cycloaddition with dienophiles to afford ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines. This process is characterized by high regioselectivity and efficiency, making it valuable in the synthesis of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Biodegradable Polyesteramides

The compound is instrumental in synthesizing biodegradable polyesteramides with pendant functional groups. Morpholine-2,5-dione derivatives, a related class, have been used to prepare polyesteramides by ring-opening copolymerization, which can have applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Synthesis of Compact Modules for Medicinal Chemistry

The compound contributes to the efficient synthesis of morpholine amino acids, which serve as compact modules in medicinal chemistry. These molecules can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating its potential in drug development and synthesis (Kou et al., 2017).

Enantiopure Fmoc-Protected Morpholine Carboxylic Acid

The chemical is also used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Drug Delivery Systems

Research on 5-aminosalicylic acid adsorption by halloysite, a mesoporous polymorph of kaolin, suggests the compound's potential in designing drug delivery systems. The adsorption process of 5-ASA onto halloysite indicates the feasibility of using this compound in targeted drug delivery (Viseras et al., 2008).

properties

IUPAC Name |

5-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJRPHMWRRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346636 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-morpholinobenzenecarboxylic acid | |

CAS RN |

65989-45-9 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)